

Mizacorat: A Deep Dive into Preclinical Data

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Compound of Interest		
Compound Name:	Mizacorat	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, orally bioavailable, non-steroidal selective glucocorticoid receptor (GR) modulator that has been investigated for the treatment of inflammatory diseases such as rheumatoid arthritis. Developed by AstraZeneca, **Mizacorat** is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse effects. This document provides a comprehensive overview of the preclinical data available for **Mizacorat**, focusing on its pharmacological profile, mechanism of action, and key in vitro and in vivo findings. The information is intended for researchers, scientists, and professionals involved in drug development.

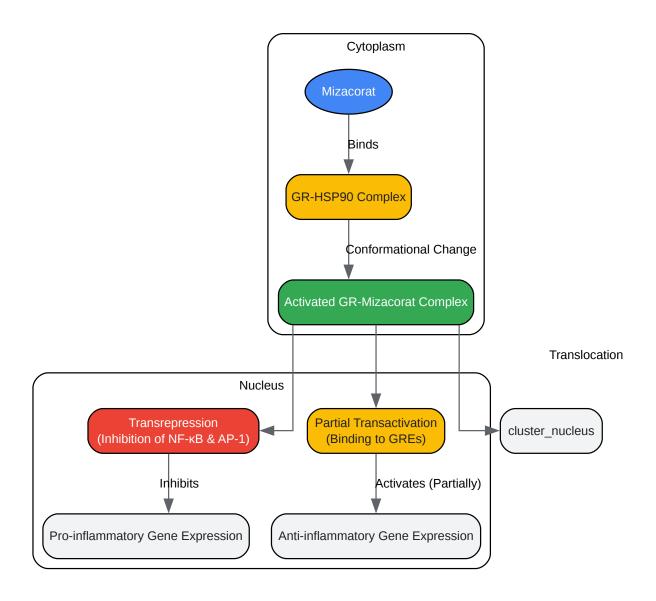
Core Mechanism of Action

Mizacorat selectively modulates the glucocorticoid receptor, a key regulator of the inflammatory response. Unlike traditional glucocorticoids, **Mizacorat** exhibits a differentiated downstream effect. It is a partial agonist of GR-mediated transactivation, which is associated with many of the undesirable side effects of glucocorticoids, while demonstrating full antagonism of GR-mediated transrepression, a key mechanism for its anti-inflammatory effects. This dissociation is believed to contribute to its improved safety profile. **Mizacorat** demonstrates a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor when compared to prednisolone, suggesting a reduced risk of electrolyte and fluid balance disruptions.[1]



Signaling Pathway

The anti-inflammatory effects of glucocorticoids are primarily mediated through the GR. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it can modulate gene expression through two main pathways: transactivation and transrepression. **Mizacorat**'s selective modulation of these pathways is a key aspect of its mechanism.



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Mizacorat's selective glucocorticoid receptor modulation pathway.



Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **Mizacorat**.

Table 1: In Vitro Receptor Binding and Cellular Activity

Assay	Target/Cell Line	Parameter	Mizacorat (AZD9567)	Prednisolon e	Reference
Glucocorticoi d Receptor (GR) Binding	Human GR	Ki (nM)	0.8	8.1	[2]
Mineralocorti coid Receptor (MR) Binding	Human MR	Ki (nM)	>10,000	110	[2]
IL-6 Inhibition	A549 cells	IC50 (nM)	0.3	0.9	[2]
MMTV Transactivatio n	HeLa cells	EC50 (nM)	1.8	0.7	[2]
TAT mRNA Induction	Human Hepatocytes	% of Dexamethaso ne	25%	100%	
OPG mRNA Inhibition	Human Fetal Osteoblasts	% Inhibition	Less than Prednisolone	-	_

Table 2: In Vivo Anti-inflammatory Efficacy in a Rat Model of Collagen-Induced Arthritis



Parameter	Mizacorat (AZD9567)	Prednisolone	Vehicle	Reference
Paw Swelling Inhibition (%) at 3 mg/kg	~50%	~50%	0%	
Ankle Histology Score (Inflammation)	Significantly lower than vehicle	Significantly lower than vehicle	-	_
Ankle Histology Score (Cartilage Damage)	Significantly lower than vehicle	Significantly lower than vehicle	-	_
Ankle Histology Score (Bone Resorption)	Significantly lower than vehicle	Significantly lower than vehicle	-	_

Detailed Experimental Protocols In Vitro Assays

- 1. Glucocorticoid and Mineralocorticoid Receptor Binding Assays
- Objective: To determine the binding affinity of **Mizacorat** to human GR and MR.
- Methodology: Scintillation proximity assays were used. Human recombinant GR or MR were incubated with a radiolabeled ligand ([³H]dexamethasone for GR and [³H]aldosterone for MR) and varying concentrations of Mizacorat or prednisolone. The displacement of the radioligand was measured to determine the inhibition constant (Ki).
- 2. A549 Cell-Based IL-6 Inhibition Assay
- Objective: To assess the anti-inflammatory activity of **Mizacorat** by measuring the inhibition of IL-1β-induced IL-6 production.
- Cell Line: Human lung epithelial cells (A549).



· Protocol:

- A549 cells were seeded in 96-well plates and grown to confluency.
- Cells were pre-incubated with various concentrations of Mizacorat or prednisolone for 1 hour.
- Inflammation was induced by adding IL-1β (1 ng/mL).
- After 24 hours of incubation, the supernatant was collected.
- IL-6 levels in the supernatant were quantified using a commercially available ELISA kit.
- IC50 values were calculated from the dose-response curves.
- 3. MMTV Transactivation Assay in HeLa Cells
- Objective: To measure the GR-mediated transactivation potential of **Mizacorat**.
- Cell Line: HeLa cells stably transfected with a mouse mammary tumor virus (MMTV)
 promoter-luciferase reporter construct.
- Protocol:
 - Cells were plated in 96-well plates.
 - Cells were treated with a range of concentrations of Mizacorat or prednisolone.
 - After 24 hours, cells were lysed, and luciferase activity was measured as a readout of MMTV promoter activation.
 - EC50 values were determined from the dose-response curves.

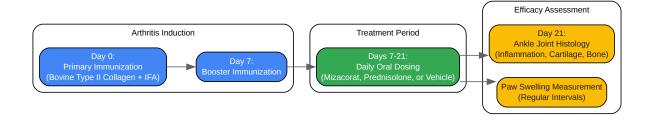
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

- Objective: To evaluate the in vivo anti-inflammatory efficacy of Mizacorat.
- Animal Model: Male Lewis rats.



· Protocol:

- Arthritis was induced by intradermal immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail on day 0.
- A booster injection was administered on day 7.
- Mizacorat, prednisolone, or vehicle was administered orally once daily from day 7 to day
 21.
- Paw swelling was measured using a plethysmometer at regular intervals.
- On day 21, animals were euthanized, and ankle joints were collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.



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Workflow for the rat collagen-induced arthritis model.

Conclusion

The preclinical data for **Mizacorat** demonstrate its potential as a selective glucocorticoid receptor modulator with a favorable safety profile compared to traditional glucocorticoids like prednisolone. Its mechanism of action, characterized by a dissociation of transrepression and transactivation activities, translates to potent anti-inflammatory effects in vitro and in vivo, with a reduced impact on markers associated with glucocorticoid-related side effects. The data presented in this guide provide a solid foundation for the continued clinical development of **Mizacorat** as a promising therapeutic option for inflammatory diseases.



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